Ethyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate
Description
Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate is a cyclopentane-derived compound featuring three key functional groups: an ethyl ester, a primary amino group, and a 1H-imidazole substituent. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a hallmark of bioactive molecules, often contributing to hydrogen bonding and metal coordination in medicinal chemistry.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 1-amino-3-imidazol-1-ylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-10(15)11(12)4-3-9(7-11)14-6-5-13-8-14/h5-6,8-9H,2-4,7,12H2,1H3 |
InChI Key |
QWSPGTLLRSYGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(C1)N2C=CN=C2)N |
Origin of Product |
United States |
Preparation Methods
Stereoselective Alkylation of Glycine Equivalents
One prominent method involves the stereoselective alkylation of chiral glycine equivalents, which serve as precursors to the cyclopentane ring. This approach was detailed in a study where chiral glycine derivatives, such as (R)- or (S)-glycine esters, undergo bis-alkylation with electrophiles like cyclic sulfites or related compounds to form cyclopentane frameworks with defined stereochemistry (see,,).
Chiral glycine derivative + cyclic bis-electrophile → Cyclopentane core with amino group
The key step involves the use of a phosphazenic base, such as tert-butylphosphazene, to mediate the bis-alkylation, ensuring stereoselectivity and high yields (up to 78%). The resulting cyclopentane derivatives are then functionalized to introduce amino and carboxylate groups.
Functionalization to Introduce the Amino and Carboxylate Groups
Post-cyclization, selective transformations such as nitration, reduction, and amidation are employed to install amino groups at the desired positions. The amino group can be protected or deprotected depending on the subsequent steps. The carboxylate is introduced via esterification, typically with ethanol under acidic conditions, to afford the ethyl ester.
Imidazole Ring Formation and Coupling
Synthesis of Imidazole Moiety
The imidazole ring is synthesized separately using classic methods, such as the Debus–Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or ammonium salts under acidic or basic conditions. Alternatively, cyclization of α-aminoketones with formamide derivatives can be employed to generate the imidazole ring (see).
Coupling of Imidazole to Cyclopentane Core
The imidazole ring is then attached to the cyclopentane core via nucleophilic substitution or through a linker such as 1,3-dibromopropane derivatives, which serve as bridges. The imidazole nitrogen acts as a nucleophile attacking an electrophilic site on the cyclopentane derivative, often facilitated by bases like potassium carbonate in polar aprotic solvents.
Overall Synthetic Route and Reaction Conditions
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1. Stereoselective bis-alkylation | Chiral glycine ester, cyclic bis-electrophile, tert-butylphosphazene, dry THF | 70-78% | Ensures stereocontrol of the cyclopentane ring |
| 2. Cyclization to form cyclopentane | Acidic or basic conditions, heat | 65-75% | Forms the cyclopentane core with amino functionality |
| 3. Esterification | Ethanol, H2SO4 | Quantitative | Converts carboxylic acid to ethyl ester |
| 4. Imidazole synthesis | Hydroxylamine, glyoxal, formaldehyde, ammonia | 60-80% | Produces the imidazole ring |
| 5. Coupling of imidazole | Imidazole derivative, cyclopentane intermediate, K2CO3, DMF | 55-70% | Attaches imidazole to the core |
Data Summary Table
| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|
| Alkylation-based | Glycine derivatives | Cyclic bis-electrophiles | Bis-alkylation, base-mediated | 70-78% | Stereoselectivity, high yield |
| Cyclization | Cyclopentane precursors | Acid/Base, heat | Cyclization under controlled conditions | 65-75% | Core formation efficiency |
| Imidazole synthesis | Hydroxylamine, glyoxal | Formaldehyde, ammonia | Cyclization, condensation | 60-80% | Imidazole ring formation |
| Coupling | Imidazole, cyclopentane | K2CO3, DMF | Nucleophilic substitution | 55-70% | Effective attachment of imidazole |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is pivotal for generating bioactive metabolites or intermediates.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6 M), reflux, 6–8 hours | 1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid | |
| Basic hydrolysis | NaOH (2 M), 80°C, 4 hours | Carboxylic acid salt |
-
Key Findings :
Nucleophilic Substitution at the Imidazole Ring
The imidazole nitrogen participates in alkylation and acylation reactions, modifying the heterocycle’s electronic properties.
| Reaction Type | Reagents | Product | References |
|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C | 1-Ethylimidazole derivative | |
| Acylation | Acetyl chloride, pyridine | N-Acetyl-imidazole derivative |
-
Mechanistic Insights :
-
The imidazole’s lone pair facilitates nucleophilic attack on electrophilic reagents. Steric effects from the cyclopentane ring influence regioselectivity.
-
Alkylation enhances lipophilicity, improving membrane permeability in drug design.
-
Amino Group Reactivity
The primary amino group engages in condensation, acylation, and Schiff base formation.
| Reaction Type | Reagents | Product | References |
|---|---|---|---|
| Acylation | Acetic anhydride, room temperature | N-Acetylated derivative | |
| Schiff base formation | Benzaldehyde, ethanol, Δ | Imine-linked cyclopentane |
-
Applications :
-
Acylated derivatives exhibit improved metabolic stability compared to the parent compound.
-
Schiff bases serve as intermediates for metal-chelating agents or catalysts.
-
Cyclopentane Ring Modifications
The strained cyclopentane ring undergoes ring-opening or functionalization under specific conditions.
| Reaction Type | Reagents | Product | References |
|---|---|---|---|
| Oxidative ring opening | KMnO₄, H₂O, 100°C | Dicarboxylic acid derivative | |
| Hydrogenation | H₂ (1 atm), Pd/C, ethanol | Saturated cyclohexane analog |
-
Challenges :
-
Ring-opening reactions require harsh conditions due to the cyclopentane’s stability.
-
Hydrogenation reduces ring strain but diminishes the imidazole’s aromaticity.
-
Biochemical Transformations
In biological systems, the compound undergoes phosphorylation and receptor binding.
-
Research Highlights :
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reagents | Impact on Applications |
|---|---|---|---|
| Ethyl ester | Hydrolysis | Acid/Base, esterases | Bioactivation, prodrug design |
| Imidazole ring | Electrophilic substitution | Alkyl halides, acyl chlorides | Drug delivery optimization |
| Amino group | Condensation | Carbonyl compounds | Chelation, polymer synthesis |
Scientific Research Applications
Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various compounds .
Comparison with Similar Compounds
Ethyl 1-Amino-3-(Chromon-3-yl)pyrido[1,2-a]benzimidazole-2-carboxylate (Compound 8)
Structural Differences :
- Core Ring System : The main compound employs a cyclopentane backbone, whereas Compound 8 (from ) features a fused pyrido[1,2-a]benzimidazole system .
- Substituents : Compound 8 substitutes the imidazole with a chromone (benzopyran-4-one) group, introducing additional aromaticity and oxygen atoms.
Synthetic Pathway: Both compounds utilize condensation reactions. Compound 8 is synthesized via reaction of ethyl 2-cyano-3-(chromon-3-yl)prop-2-enoate with 1H-benzimidazol-2-ylacetonitrile, highlighting the role of nitrile intermediates in forming fused heterocycles .
Potential Bioactivity:
- The imidazole in the main compound may favor interactions with heme-containing enzymes (e.g., cytochrome P450).
- Compound 8’s chromone and benzimidazole moieties suggest antioxidant or antiviral properties, common in flavonoids and benzimidazole derivatives.
Methyl 1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methylamino]-methylamino]cyclopentane-1-carboxylate
Structural Differences :
- Ester Group : This compound (from ) uses a methyl ester, reducing lipophilicity compared to the ethyl ester in the main compound .
- Substituents : A morpholine-ether-linked difluorophenyl group replaces the imidazole, introducing fluorine atoms (electron-withdrawing) and a tertiary amine (morpholine), which enhances solubility and blood-brain barrier penetration.
Synthetic Approach :
The compound is synthesized via reductive amination using pyridine borane, contrasting with the condensation methods used for the main compound and Compound 8 .
Pharmacokinetic Implications :
- Morpholine improves aqueous solubility, while fluorine atoms may increase metabolic stability.
- The methyl ester may lead to faster hydrolysis in vivo compared to the ethyl ester.
Tabulated Comparison of Key Features
Biological Activity
Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a cyclopentane framework, an amino group, and an imidazole moiety. This combination positions it as a potential candidate for various biological applications.
Structural Overview
The compound's structure can be described as follows:
- Cyclopentane Ring : A five-membered carbon ring that contributes to the compound's overall stability and reactivity.
- Imidazole Moiety : A five-membered ring containing two nitrogen atoms, known for its role in biological activity, particularly in enzyme interactions.
- Carboxylate Group : Enhances solubility and potential interaction with biological targets.
| Feature | Description |
|---|---|
| Chemical Formula | C₉H₁₂N₄O₂ |
| Molecular Weight | 196.22 g/mol |
| Functional Groups | Amino, Imidazole, Carboxylate |
Pharmacological Potential
Preliminary studies indicate that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Research has shown that imidazole derivatives can possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
- Antioxidant Properties : The compound may also exhibit antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
- Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, suggesting potential applications in enzyme inhibition studies .
Case Studies
A study assessing the biological activity of imidazole derivatives highlighted their efficacy against various pathogens, establishing a precedent for further exploration of compounds like this compound . Another investigation into selective deubiquitinase inhibitors noted that similar compounds could modulate cellular pathways by inhibiting specific enzymes .
Understanding the mechanisms through which this compound exerts its biological effects is critical. Potential mechanisms include:
- Binding Affinity to Biological Targets : Interaction studies suggest that the compound may bind effectively to certain receptors and enzymes, influencing their activity.
- Modulation of Signaling Pathways : By inhibiting specific enzymes, the compound could alter signaling pathways involved in cell growth and apoptosis.
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the cyclopentane core.
- Introduction of the imidazole ring through cyclization reactions.
- Addition of the carboxylate group via carboxylation methods.
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate | Contains a pyrazole ring | Antimicrobial activity |
| Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene]}piperazine-1-carboxylate | Neuroprotective effects | Complex substituents enhance activity |
| Cyclopentane derivatives | Various structures | Used as analogs in drug design |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclopentane ring functionalization. For example, similar imidazole-containing cyclopentane derivatives are prepared by refluxing precursors (e.g., ethyl acetoacetate) with phenyl hydrazine in glacial acetic acid, followed by TLC monitoring for intermediate isolation . Key intermediates, such as 3-(1H-imidazol-1-yl)propan-1-one, are characterized using spectral data (¹H/¹³C NMR, IR) and compared to literature values for validation .
Q. How is the crystal structure of this compound determined and validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds, crystals are grown via slow evaporation, and data collected at 100 K. SHELX programs (e.g., SHELXL) refine structures, with validation metrics including R-factor (<0.05), mean bond length deviations (e.g., 0.002 Å), and data-to-parameter ratios (>15:1) . Structure validation tools like PLATON check for errors in symmetry, hydrogen bonding, and steric clashes .
Q. What spectroscopic techniques are critical for confirming the compound’s purity and identity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR verifies regiochemistry (e.g., imidazole substitution patterns). IR spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹). HPLC (≥98% purity) ensures absence of byproducts .
Advanced Research Questions
Q. How can synthetic yields be optimized when steric hindrance from the cyclopentane ring limits reactivity?
- Methodological Answer : Steric challenges in cyclopentane derivatives are mitigated via:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at hindered sites.
- Catalysis : Pd-catalyzed cross-coupling or microwave-assisted synthesis reduces reaction times and improves yields .
- Protecting groups : Temporary protection of the amino group (e.g., Boc) prevents side reactions during imidazole conjugation .
Q. How should researchers resolve contradictions between computational predictions and experimental crystallographic data?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., crystal packing forces) not captured in gas-phase DFT calculations. Strategies include:
- Conformational sampling : Compare multiple DFT-optimized conformers to the SC-XRD structure.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonds) influencing solid-state geometry .
- Molecular dynamics simulations : Model solvent or temperature effects on conformational preferences .
Q. What strategies are effective for designing derivatives with enhanced biological activity (e.g., antifungal or DNA-binding)?
- Methodological Answer : Rational design involves:
- Bioisosteric replacement : Substitute the ester group with amides or heterocycles to improve target affinity .
- SAR studies : Test derivatives with varying imidazole substituents (e.g., halogenation for lipophilicity) against biological targets. For antifungal activity, benzodioxole-imidazole hybrids show promise via membrane disruption .
- Docking studies : Use AutoDock or Schrödinger to predict interactions with enzymes (e.g., cytochrome P450 or DNA topoisomerases) .
Q. How can researchers address challenges in reproducing synthetic procedures for scale-up?
- Methodological Answer : Batch-to-batch variability is minimized by:
- Strict stoichiometric control : Use automated syringes for reagent addition.
- In-line monitoring : Employ ReactIR or PAT tools to track reaction progress in real time.
- Purification protocols : Optimize column chromatography (e.g., gradient elution with ethyl acetate/hexane) or recrystallization solvents .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer : Discrepancies may stem from:
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO toxicity). Normalize data to positive controls (e.g., fluconazole for antifungals) .
- Compound stability : Assess degradation via LC-MS under assay conditions (e.g., pH, temperature).
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance thresholds .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
